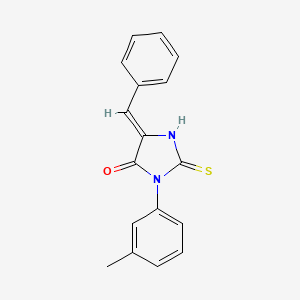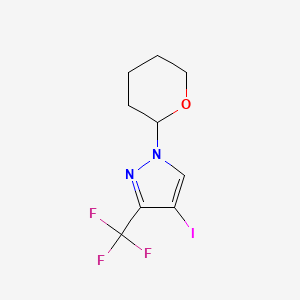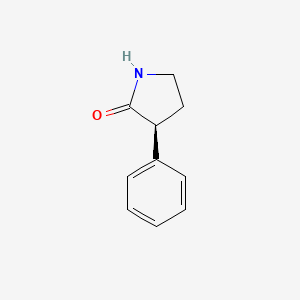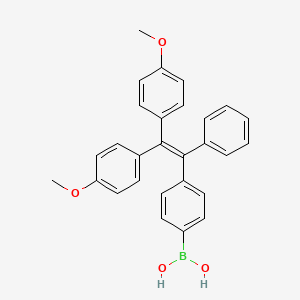
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid is an organic compound with the molecular formula C28H25BO4 and a molecular weight of 436.31 g/mol . This compound is a boronic acid derivative, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
The synthesis of (4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid typically involves the reaction of boronic acid with the corresponding aryl halide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as amines or alcohols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid has several applications in scientific research:
Biology: This compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the selective formation of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-methoxyphenylboronic acid. While these compounds share similar reactivity in Suzuki-Miyaura coupling reactions, this compound is unique due to its bulky and electron-rich substituents, which can enhance its reactivity and selectivity in certain reactions .
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Bromophenylboronic acid
- 4-Chlorophenylboronic acid
Eigenschaften
Molekularformel |
C28H25BO4 |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C28H25BO4/c1-32-25-16-10-22(11-17-25)28(23-12-18-26(33-2)19-13-23)27(20-6-4-3-5-7-20)21-8-14-24(15-9-21)29(30)31/h3-19,30-31H,1-2H3 |
InChI-Schlüssel |
IVXUUBQYMVJPFG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



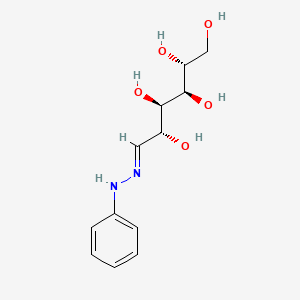
![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)

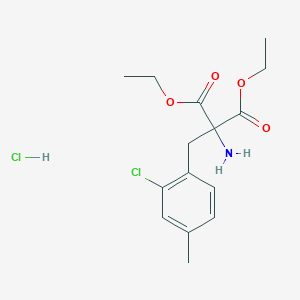
![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)

![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)

